O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (FA-oxime, CAS 86356-73-2) is a highly specialized, fluorinated analytical standard primarily utilized for the trace quantification of formaldehyde via gas chromatography (GC-MS, GC-ECD, and GC-FID). As the direct reaction product of formaldehyde and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), it serves as a primary calibration reference for solid-phase microextraction (SPME) and headspace air monitoring workflows. Its heavily fluorinated aromatic ring imparts high thermal stability, high volatility, and strong electron-capturing efficiency, enabling limits of detection in the low parts-per-billion (ppb) range. For procurement teams supporting environmental testing, occupational health monitoring, and consumer product safety, sourcing high-purity FA-oxime is critical for establishing reproducible, matrix-independent calibration curves that comply with stringent regulatory thresholds[1].
Relying on generic formaldehyde standards or alternative derivatization agents introduces severe analytical bottlenecks in modern GC-based workflows. The most common substitute, the 2,4-dinitrophenylhydrazine (DNPH)-formaldehyde derivative, is strictly limited to liquid chromatography (HPLC-UV) due to its poor thermal stability and lack of volatility, rendering it incompatible with high-throughput GC-MS or SPME Arrow applications [1]. Conversely, attempting to synthesize FA-oxime in-house by reacting standard formaldehyde with PFBHA often results in crude mixtures containing unreacted precursor and degradation byproducts like 2,3,4,5,6-pentafluorobenzyl alcohol (PFBA). These impurities cause co-elution issues and baseline noise, skewing quantification at trace levels. Procuring the pre-synthesized, >98% pure FA-oxime standard eliminates derivatization yield uncertainties, ensuring exact retention time matching and absolute quantitative accuracy for regulatory compliance[2].
For trace formaldehyde analysis, gas chromatography requires highly stable volatile derivatives. O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime demonstrates high thermal stability, remaining intact at GC injector and column temperatures up to 260–360 °C. In contrast, standard 2,4-dinitrophenylhydrazine (DNPH) derivatives suffer from thermal degradation and poor volatility, restricting their use entirely to HPLC workflows. The procurement of FA-oxime enables laboratories to transition from solvent-heavy HPLC methods to rapid, solvent-free SPME-GC-MS protocols without analyte breakdown [1].
| Evidence Dimension | Maximum operating temperature / GC compatibility |
| Target Compound Data | Stable up to 260–360 °C (GC-MS/ECD compatible) |
| Comparator Or Baseline | DNPH-formaldehyde derivative (Thermally unstable, HPLC only) |
| Quantified Difference | Enables direct GC injection without thermal degradation |
| Conditions | GC injector port and phenyl-methylpolysiloxane capillary column |
Allows laboratories to utilize high-throughput GC-MS and SPME techniques instead of slower, solvent-intensive HPLC methods.
The pentafluorobenzyl moiety of FA-oxime provides an extraordinarily high electron affinity, which is critical for ultra-trace quantification. When analyzed via Gas Chromatography-Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS), the five highly electronegative fluorine atoms yield signal-to-noise ratios vastly higher than non-fluorinated benzyloxime equivalents. This structural advantage allows validated SPME Arrow GC-MS workflows calibrated with FA-oxime to achieve Limits of Detection (LOD) as low as 0.014 ppm and Limits of Quantification (LOQ) of 0.042 ppm for airborne formaldehyde [1].
| Evidence Dimension | Limit of Detection (LOD) for airborne formaldehyde |
| Target Compound Data | LOD of 0.014 ppm (via SPME Arrow GC-MS) |
| Comparator Or Baseline | Traditional active sampling methods without fluorinated derivatization |
| Quantified Difference | Achieves ultra-trace low-ppb detection thresholds |
| Conditions | Headspace SPME Arrow extraction coupled with GC-MS |
Essential for environmental and occupational testing facilities that must certify compliance with increasingly strict sub-ppm formaldehyde exposure limits.
Relying on in-situ derivatization of formaldehyde with PFBHA to generate calibration curves introduces significant analytical errors due to variable reaction kinetics and residual precursor. Direct injection of a pre-synthesized, high-purity (>98%) O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime standard completely bypasses the massive PFBHA reagent peak and its primary degradation byproduct, 2,3,4,5,6-pentafluorobenzyl alcohol (PFBA), which typically elutes adjacent to the target analyte (e.g., 6.85 min vs 6.50 min). Procuring the pure standard ensures an unobstructed baseline, enabling precise integration and exact retention time matching [1].
| Evidence Dimension | Chromatographic baseline purity |
| Target Compound Data | >98% pure FA-oxime standard (No precursor interference) |
| Comparator Or Baseline | In-situ PFBHA + Formaldehyde reaction mixture (Contains excess PFBHA and PFBA byproduct) |
| Quantified Difference | Eliminates co-eluting peaks near the 6.50 min retention time |
| Conditions | GC-MS analysis on a 5% phenyl-methylpolysiloxane column |
Prevents integration errors and false positives during the quantification of trace formaldehyde in complex sample matrices.
Utilizing FA-oxime as the primary calibration standard for SPME-GC-MS analysis of airborne formaldehyde in industrial facilities, anatomical pathology labs, and residential buildings, where accurate sub-ppm quantification is legally mandated [1].
Calibrating headspace GC-MS workflows to detect trace formaldehyde outgassing from textiles, wood products, and cosmetic creams, replacing slower liquid-liquid extraction and HPLC-DNPH methods [2].
Integration into fully automated CTC PAL3 autosampler systems utilizing SPME Arrow technology, where stable, pure FA-oxime calibration standards are required to maintain reproducible multi-day calibration curves without manual derivatization steps [1].
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